N-Cyclohexylbenzamide
Overview
Description
N-Cyclohexylbenzamide: is an organic compound with the molecular formula C13H17NO . It is characterized by the presence of a benzamide group attached to a cyclohexyl ring. This compound is known for its crystalline structure and is often used as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
N-Cyclohexylbenzamide is a complex organic compound that interacts with several targets within the body. It has been postulated that it inhibits the formation of reactive oxygen species (ros) by preventing the activity of nadph oxidase .
Mode of Action
The mode of action of this compound involves the inhibition of NADPH oxidase, which leads to a decrease in the formation of reactive oxygen species (ROS) . ROS are chemically reactive molecules that contain oxygen and play a crucial role in cell signaling and homeostasis. By inhibiting NADPH oxidase, this compound prevents the formation of ROS, which can lead to oxidative stress and cell death .
Biochemical Pathways
It is known that the compound’s action on nadph oxidase can impact various biochemical pathways related to oxidative stress . Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants .
Pharmacokinetics
It has been suggested that the compound is metabolized by hydrolysis of the amide group to yield benzoic acid and cyclohexanol . This suggests that the compound may have good bioavailability.
Result of Action
The primary result of this compound’s action is the prevention of ROS formation, leading to a reduction in oxidative stress and cell death . This can have significant effects at the molecular and cellular levels, potentially impacting a variety of physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyclohexylbenzamide can be synthesized through the reaction of benzoyl chloride with cyclohexylamine in the presence of a base such as pyridine. The reaction typically proceeds as follows:
C6H5COCl+C6H11NH2→C6H5CONHC6H11+HCl
The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Cyclohexylbenzamide can undergo oxidation reactions to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form N-cyclohexylbenzylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the benzamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-Cyclohexylbenzylamine.
Substitution: Derivatives with different functional groups replacing the benzamide group.
Scientific Research Applications
N-Cyclohexylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
- N-Cyclohexyl-2-(2-phenylethyl)benzamide
- N-(3-methyl-cyclohexyl)benzamide
- N-Cyclohexyl-2-methyl-3,5-dinitro-benzamide
- 3-chloro-N-cyclohexyl-benzamide
Comparison: N-Cyclohexylbenzamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-cyclohexylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJYDHWNYPRIRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170042 | |
Record name | N-Cyclohexylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1759-68-8 | |
Record name | N-Cyclohexylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1759-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZAMIDE, N-CYCLOHEXYL- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Cyclohexylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclohexylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-CYCLOHEXYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3GK2CZL0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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